2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazol-4-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-15(2)23(16-7-5-4-6-8-16)19(25)14-27-20-13-21-22-24(20)17-9-11-18(26-3)12-10-17/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVJMWWKMRNQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=CN=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide represents a class of triazole derivatives that have garnered attention for their diverse biological activities. This article explores the pharmacological profile, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.48 g/mol. The structure features a triazole ring, which is known for its role in various biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2S |
| Molecular Weight | 382.48 g/mol |
| IUPAC Name | 2-[3-(4-methoxyphenyl)triazol-4-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide |
| CAS Number | 924824-70-4 |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound under discussion has been evaluated for its efficacy against various pathogens. For instance, studies have shown that related triazole compounds possess antifungal activity against Candida albicans and other fungi, with minimum inhibitory concentrations (MIC) comparable to established antifungals like fluconazole .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. In vitro studies have demonstrated that compounds with similar structural features can inhibit the growth of cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC3), and leukemia (CCRF-CEM). For example, a related compound exhibited a growth inhibition rate of 31.50% to 47.41% across various cancer types . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Effects
Triazole derivatives have also been explored for their anti-inflammatory properties. In animal models, compounds within this class have shown to reduce markers of inflammation and pain, suggesting potential for treating conditions like arthritis and other inflammatory disorders.
The biological activities of 2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly targeting fungal cytochrome P450 enzymes involved in ergosterol synthesis.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways related to inflammation and cell proliferation.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate with DNA or affect its replication processes, contributing to their anticancer effects.
Case Studies
- Antifungal Efficacy : A study evaluating the antifungal properties of triazole derivatives found that certain compounds had MIC values significantly lower than those for standard treatments, indicating enhanced potency against resistant strains .
- Anticancer Screening : In a screening of multiple triazole derivatives against various cancer cell lines, one compound demonstrated an IC50 value below 10 µM in breast cancer cells, highlighting its potential as a lead compound for further development .
Comparison with Similar Compounds
Key Analogues:
- 2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38)
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) Structural Differences: Features a naphthalenyloxy-methyl group and nitro substitution. Physicochemical Properties: IR spectra showed strong C=O (1676 cm⁻¹) and NO₂ (1535 cm⁻¹) stretches, with HRMS confirming molecular formula C₂₁H₁₈N₅O₄ .
Table 1: Bioactivity and Spectral Data of Triazole-Acetamide Analogues
Influence of Heterocyclic Modifications
Key Analogues:
- 2-((4-Amino-5-(Furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Structural Differences: Replaces 1,2,3-triazole with 1,2,4-triazole and adds furan. Bioactivity: Demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac .
- 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
Table 2: Impact of Heterocycle Variation
| Compound Type | Heterocycle | Key Bioactivity | Reference |
|---|---|---|---|
| Target Compound | 1,2,3-Triazole | N/A | - |
| 1,2,4-Triazole-Furan | 1,2,4-Triazole | Anti-exudative (10 mg/kg) | |
| Tetrazole Derivative | Tetrazole | N/A |
Substituent Effects on Acetamide Moieties
Key Analogues:
- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- 2-{[4-Amino-3-phenyl-4H-1,2,4-triazol-5-yl]sulfanyl}-N-hydroxyacetamide Structural Differences: Hydroxyl group on acetamide nitrogen. Synthesis: Prepared via reflux with Zeolite catalysts .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodology : The synthesis typically involves multi-step reactions, including 1,3-dipolar cycloaddition for triazole formation and sulfanyl-acetamide coupling. For example, refluxing with pyridine and zeolite (Y-H) catalysts at 150°C under controlled pH improves reaction efficiency .
- Optimization : Use of copper acetate (Cu(OAc)₂) in tert-butanol/water (3:1) for click chemistry reactions enhances regioselectivity and reduces side products. TLC monitoring (hexane:ethyl acetate, 8:2) ensures reaction completion .
Q. Which analytical techniques are most reliable for confirming structural integrity?
- Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, ¹H NMR in DMSO-d₆ resolves peaks at δ 5.38–8.40 ppm for triazole protons, while HRMS confirms molecular ion peaks (e.g., [M + H]⁺ = 404.1359) .
- Purity Validation : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures >95% purity. Recrystallization in ethanol is recommended for final purification .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazole or phenyl rings) influence biological activity?
- Structure-Activity Relationship (SAR) : The 4-methoxyphenyl group enhances antiproliferative activity by improving lipid solubility and target binding. Conversely, replacing the propan-2-yl group with bulkier substituents (e.g., 3-chloro-4-methylphenyl) reduces bioavailability due to steric hindrance .
- Data Contradictions : Some studies report conflicting activity data for similar compounds. For example, furan-2-yl derivatives show variable antimicrobial efficacy (IC₅₀ = 8–32 μM), likely due to differences in bacterial strain resistance profiles .
Q. What strategies mitigate instability under physiological conditions (e.g., pH, light)?
- Stability Studies : The compound is sensitive to UV light and acidic pH (<3.0). Storage in amber vials at 4°C in phosphate-buffered saline (PBS, pH 7.4) preserves integrity for ≥72 hours .
- Derivatization : Acetylation of the sulfanyl group or encapsulation in cyclodextrin-based nanoparticles improves stability in aqueous media .
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved during characterization?
- Analytical Troubleshooting : Discrepancies in ¹³C NMR peaks (e.g., δ 52.0–165.0 ppm for triazole carbons) may arise from solvent polarity or tautomerism. Deuterated DMSO vs. CDCl₃ comparisons are advised .
- Cross-Validation : Pairing Infrared Spectroscopy (IR) data (e.g., C=O stretch at 1671 cm⁻¹) with X-ray crystallography resolves ambiguities in functional group assignments .
Methodological Challenges and Solutions
Q. What are the limitations of current antiproliferative activity assays for this compound?
- Assay Design : MTT assays may underestimate efficacy due to thiol group interference with formazan crystals. Alternative assays like CellTiter-Glo® (ATP quantification) are recommended .
- Dose-Response Validation : IC₅₀ values should be confirmed across ≥3 independent replicates to account for batch-to-batch variability in compound purity .
Q. How can computational modeling (e.g., molecular docking) guide experimental design?
- In Silico Predictions : Docking studies with EGFR kinase (PDB: 1M17) predict binding affinity (ΔG = −9.2 kcal/mol) at the ATP-binding site. This aligns with experimental IC₅₀ values of 12 μM in A549 lung cancer cells .
- Limitations : False positives occur when modeling flexible side chains (e.g., propan-2-yl). MD simulations (>100 ns) are required to validate dynamic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
